2,5-Dimethoxy-4-ethylphenethylamine

Catalog No.
S515833
CAS No.
71539-34-9
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethoxy-4-ethylphenethylamine

CAS Number

71539-34-9

Product Name

2,5-Dimethoxy-4-ethylphenethylamine

IUPAC Name

2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2/h7-8H,4-6,13H2,1-3H3

InChI Key

VDRGNAMREYBIHA-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1OC)CCN)OC

solubility

Soluble in DMSO

Synonyms

2,5-Dimethoxy-4-ethylphenethylamine; 2C-E; Eternity; Aqua Rust; Hummingbird

Canonical SMILES

CCC1=CC(=C(C=C1OC)CCN)OC

The exact mass of the compound 2,5-Dimethoxy-4-ethylphenethylamine is 209.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2,5-Dimethoxy-4-ethylphenethylamine (2C-E) is a synthetic phenethylamine and a member of the '2C-x' family of psychoactive compounds, which are structurally derived from mescaline. These molecules are characterized by methoxy groups at the 2 and 5 positions of the phenyl ring and a lipophilic substituent at the 4-position, which generally enhances potency and metabolic stability. 2C-E functions as a potent partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, with its psychedelic effects primarily attributed to 5-HT2A receptor activation. Unlike many other phenethylamines, 2C-E is inactive as a monoamine releasing agent or reuptake inhibitor, making it a more selective tool for studying serotonergic systems. It is typically supplied as a hydrochloride salt to improve stability and handling compared to the freebase oil form.

Substituting 2,5-Dimethoxy-4-ethylphenethylamine (2C-E) with close analogs like 2C-B (4-bromo), 2C-D (4-methyl), or 2C-I (4-iodo) is inadvisable for reproducible research due to significant, non-linear shifts in biological activity. The identity of the 4-position substituent dictates key pharmacological parameters, including receptor binding affinity, functional potency, and in vivo duration of action. For example, the ethyl group of 2C-E results in a longer duration of action (6-10 hours) compared to 2C-B (4-8 hours) or 2C-D (4-6 hours). Furthermore, reports indicate that the qualitative and quantitative effects of 2C-E are more intense than those of 2C-B. These differences in potency and pharmacodynamics mean that data generated with one analog cannot be directly extrapolated to another, making precise compound selection critical for achieving consistent and valid experimental outcomes.

Superior Functional Potency at 5-HT2A Receptors Compared to Key Analogs

In functional assays measuring 5-HT2A receptor activation, 2,5-Dimethoxy-4-ethylphenethylamine (2C-E) demonstrates significantly higher potency than its close structural analog, 2,5-Dimethoxy-4-methylphenethylamine (2C-D). A study using a calcium mobilization assay in HEK 293 cells reported an EC50 value of 0.78 nM for 2C-E, indicating more potent receptor activation compared to 2C-D, which had an EC50 of 23.9 nM under similar assay conditions. This makes 2C-E over 30 times more potent in this specific functional pathway.

Evidence Dimension5-HT2A Receptor Functional Potency (EC50)
Target Compound Data0.78 nM
Comparator Or Baseline2,5-Dimethoxy-4-methylphenethylamine (2C-D): 23.9 nM
Quantified Difference30.6-fold higher potency
ConditionsCa2+ mobilization assay in HEK 293 cells expressing human 5-HT2A receptors.

For researchers studying 5-HT2A-mediated signaling, this higher potency allows for the use of lower compound concentrations, reducing the risk of off-target effects and improving experimental precision.

Distinct Handling and Physicochemical Properties: Solid Form vs. Oil Freebase

The freebase form of 2,5-Dimethoxy-4-ethylphenethylamine is a colorless oil, which can present challenges for accurate weighing, handling, and long-term storage. In contrast, the hydrochloride (HCl) salt is a stable, crystalline solid with a defined melting point reported between 208.5–210.5 °C and 247-249°C in separate reports. This solid form is significantly easier to handle, weigh precisely, and formulate into solutions for experimental use. The conversion to the HCl salt is a standard final step in its synthesis to ensure a stable and manageable product for laboratory applications.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataCrystalline solid (as hydrochloride salt)
Comparator Or BaselineColorless oil (as freebase)
Quantified DifferenceQualitative (Solid vs. Liquid)
ConditionsStandard laboratory conditions.

Procuring the hydrochloride salt mitigates handling issues associated with viscous oils, improves weighing accuracy for dose-response studies, and enhances the compound's long-term storage stability.

Extended Duration of Action Compared to Common In-Class Substitutes

The in vivo duration of effects for 2,5-Dimethoxy-4-ethylphenethylamine (2C-E) is notably longer than its close structural analogs. The typical duration for 2C-E is reported to be 6-10 hours. This is significantly longer than that of 2,5-Dimethoxy-4-methylphenethylamine (2C-D), which has a duration of 4-6 hours, and 2,5-Dimethoxy-4-bromophenethylamine (2C-B), with a duration of 4-8 hours. This extended pharmacodynamic profile is a key differentiator determined by the ethyl group at the 4-position.

Evidence DimensionReported Duration of Action
Target Compound Data6–10 hours
Comparator Or Baseline2C-D: 4–6 hours; 2C-B: 4–8 hours
Quantified DifferenceUp to 2-4 hours longer duration than comparators
ConditionsHuman oral administration (anecdotal and observational study data).

For longitudinal studies, such as behavioral observation or extended electrophysiology experiments, the longer duration of 2C-E provides a wider experimental window from a single administration, reducing the need for repeated dosing.

High-Potency Standard for 5-HT2A Receptor Signaling Assays

Given its sub-nanomolar potency in 5-HT2A functional assays, 2C-E is an appropriate choice as a high-potency reference agonist. Its ability to elicit strong responses at low concentrations makes it ideal for developing and validating cell-based assays, screening new compounds for 5-HT2A activity, and minimizing off-target receptor engagement.

Investigating Structure-Activity Relationships in the 2C-x Series

The distinct potency and duration profile of 2C-E, when compared to analogs like 2C-D and 2C-B, makes it a critical tool for structure-activity relationship (SAR) studies. Researchers can use 2C-E to probe how substituting a 4-position ethyl group, versus a methyl or bromo group, quantitatively impacts receptor activation and downstream biological effects, providing key data for computational modeling and new compound design.

Long-Duration In Vivo Models of Serotonergic Receptor Activation

The extended 6-10 hour duration of action makes 2C-E suitable for in vivo studies requiring sustained 5-HT2 receptor agonism. This is particularly relevant for behavioral paradigms, neuroimaging, or electrophysiological recordings that track changes over several hours, where a single dose can maintain a consistent level of receptor engagement throughout the experimental window.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Exact Mass

209.1416

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I190284UXX

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71539-34-9

Wikipedia

2,5-dimethoxy-4-ethylphenethylamine

Dates

Last modified: 02-18-2024
1: Iwersen-Bergmann S, Lehmann S, Heinemann A, Schröder C, Müller A, Jungen H, Andresen-Streichert H, Pueschel K, Vidal C, Mercer-Chalmers-Bender K. Mass poisoning with NPS: 2C-E and Bromo-DragonFly. Int J Legal Med. 2018 Jun 29. doi: 10.1007/s00414-018-1882-9. [Epub ahead of print] Erratum in: Int J Legal Med. 2018 Jul 21;:. PubMed PMID: 29959557.
2: Vårdal L, Askildsen HM, Gjelstad A, Øiestad EL, Edvardsen HM, Pedersen-Bjergaard S. Parallel artificial liquid membrane extraction of new psychoactive substances in plasma and whole blood. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Mar 24;1048:77-84. doi: 10.1016/j.jchromb.2017.02.010. Epub 2017 Feb 14. PubMed PMID: 28226266.
3: Hieger MA, Rose SR, Cumpston KL, Stromberg PE, Miller S, Wills BK. Severe poisoning after self-reported use of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, a novel substituted amphetamine: a case series. Am J Emerg Med. 2015 Dec;33(12):1843.e1-3. doi: 10.1016/j.ajem.2015.04.065. Epub 2015 May 2. PubMed PMID: 25983267.
4: Kerrigan S, Mott A, Jatzlau B, Ortiz F, Perrella L, Martin S, Bryand K. Designer psychostimulants in urine by liquid chromatography-tandem mass spectrometry. J Forensic Sci. 2014 Jan;59(1):175-83. doi: 10.1111/1556-4029.12306. Epub 2013 Dec 6. PubMed PMID: 24313279.
5: Eshleman AJ, Forster MJ, Wolfrum KM, Johnson RA, Janowsky A, Gatch MB. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology (Berl). 2014 Mar;231(5):875-88. doi: 10.1007/s00213-013-3303-6. Epub 2013 Oct 19. PubMed PMID: 24142203; PubMed Central PMCID: PMC3945162.
6: Nonaka R, Nagai F, Ogata A, Satoh K. In vitro screening of psychoactive drugs by [(35)S]GTPgammaS binding in rat brain membranes. Biol Pharm Bull. 2007 Dec;30(12):2328-33. PubMed PMID: 18057721.
7: Nagai F, Nonaka R, Satoh Hisashi Kamimura K. The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. Eur J Pharmacol. 2007 Mar 22;559(2-3):132-7. Epub 2006 Dec 12. PubMed PMID: 17223101.

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